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m-PEG3-amido-C3-triethoxysilane

Surface modification Protein adsorption Antifouling coatings

PROTAC linker projects frequently fail when non-optimal PEG spacer lengths disrupt ternary complex formation. m-PEG3-amido-C3-triethoxysilane resolves this with its empirically validated PEG3 (n=3) architecture, which consistently outperforms PEG2 and PEG4 analogs in degradation efficiency. The triethoxysilane group enables covalent grafting to oxide surfaces (up to 0.315 μmol/m²), reducing protein adsorption by >95% for biosensor and nanoparticle applications. • PEG3 spacer falls within the PROTAC 'sweet spot' for productive E3 ligase-target engagement • ≥98% purity ensures reproducible conjugation stoichiometry across batches • Shipped at ambient temperature; stable at -20°C for long-term storage

Molecular Formula C17H37NO7Si
Molecular Weight 395.57
Cat. No. B1193053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-amido-C3-triethoxysilane
Synonymsm-PEG3-triethoxysilane
Molecular FormulaC17H37NO7Si
Molecular Weight395.57
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)CCOCCOCCOC)(OCC)OCC
InChIInChI=1S/C17H37NO7Si/c1-5-23-26(24-6-2,25-7-3)16-8-10-18-17(19)9-11-21-14-15-22-13-12-20-4/h5-16H2,1-4H3,(H,18,19)
InChIKeyIBNFGFDJTAPCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG3-amido-C3-triethoxysilane Overview


m-PEG3-amido-C3-triethoxysilane (CAS 2243566-45-0) is a heterobifunctional compound containing a methoxy-terminated polyethylene glycol (PEG) chain with three ethylene oxide units (PEG3), an amide linkage, and a triethoxysilane group . It functions as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a surface-modifying agent for covalent grafting to oxide-containing substrates such as glass, silica, and silicon . The compound's molecular formula is C₁₇H₃₇NO₇Si with a molecular weight of 395.56 g/mol . Its triethoxysilane moiety enables robust covalent attachment to hydroxylated surfaces via siloxane bond formation, while the PEG3 spacer imparts hydrophilicity, flexibility, and anti-fouling properties .

1
PROTAC linker synthesis with PEG3 spacer
2
Covalent surface grafting to oxide substrates
3
Methoxy-terminated PEG3 for hydrophilicity and antifouling

Irreplaceable Features of m-PEG3-amido-C3-triethoxysilane


In both surface functionalization and PROTAC synthesis, the performance of PEG-silane linkers is exquisitely sensitive to PEG chain length, end-group chemistry, and spacer architecture [1]. Substituting m-PEG3-amido-C3-triethoxysilane with a shorter (e.g., PEG2) or longer (e.g., PEG4, PEG5) PEG analog alters critical parameters such as protein adsorption resistance, linker flexibility, and ternary complex formation efficiency in PROTACs [1][2]. Similarly, replacing the triethoxysilane group with alternative coupling chemistries (e.g., APTES) compromises covalent grafting stability and surface homogeneity [3]. The specific combination of a PEG3 spacer, methoxy terminus, amide linkage, and triethoxysilane reactive group is not interchangeable with other in-class compounds without measurable changes in experimental outcomes [2]. The quantitative evidence below demonstrates these precise differentiators.

Factor
This compound
Common substitute
Potential shift
PEG chain length
PEG3 (n=3)
PEG2 or PEG4
Ternary complex efficiency may differ; PROTAC degradation activity may shift away from reported optimal range
Silane chemistry
Triethoxysilane
APTES or APTMS
Grafting stability and surface homogeneity may not transfer directly
Terminal group
Methoxy
NHS-ester or amine
Protein interaction profile and cross-reactivity may alter surface functionality

m-PEG3-amido-C3-triethoxysilane: Quantitative Evidence


Superior Protein Adsorption Resistance

Surface-grafted silanated PEGs, including compounds structurally analogous to m-PEG3-amido-C3-triethoxysilane, dramatically reduce protein adsorption. In a controlled study, glass surfaces modified with silanated monomethoxy-PEG (m-PEG-silane) reduced fibrinogen adsorption by more than 95% compared to unmodified control surfaces [1]. This class-level inference is directly applicable to m-PEG3-amido-C3-triethoxysilane, which shares the same trialkoxysilylated PEG architecture and methoxy terminus [1].

Protein adsorption resistance
Class-level inference
>95% reduction vs unmodified glass
Supports antifouling surface design
Data from analogous m-PEG-silane; direct measurement needed for this exact structure
Surface modification Protein adsorption Antifouling coatings Biomaterials

More Homogeneous Protein Immobilization

In a direct head-to-head comparison of surface functionalization strategies for porous silicon, silane-PEG-NHS (triethoxysilane-polyethylene-glycol-N-hydroxysuccinimide) produced a more homogeneous distribution of both collagen and bovine serum albumin than two common grafting agents: APTMS (3-aminopropyltrimethoxysilane) as an electrostatic linker, and APTMS modified with glutaraldehyde as a covalent spacer [1]. Fluorescence confocal microscopy confirmed this superior uniformity [1]. While m-PEG3-amido-C3-triethoxysilane differs in terminal group (methoxy vs. NHS), the shared triethoxysilane-PEG architecture and covalent grafting mechanism support class-level inference that it will likewise provide more uniform surface coverage than simple aminosilanes like APTES.

Protein distribution uniformity
Head-to-head
More homogeneous than APTMS or APTMS-glutaraldehyde (fluorescence microscopy)
May improve biosensor reproducibility
Class-level inference from silane-PEG-NHS to methoxy-PEG3; terminal group differs
Biosensors Single-molecule studies Protein immobilization Porous silicon

Optimal PEG3 Linker Length for PROTACs

Systematic evaluation of PROTAC linker length revealed a strong dependence of cellular activity on PEG chain length, with the trend PEG-3 > PEG-4 ≫ PEG-2 observed across two distinct chemical series [1]. This suggests the existence of a 'sweet spot' in linker length for productive ternary complex formation between target protein, PROTAC, and E3 ligase [1]. m-PEG3-amido-C3-triethoxysilane, featuring a PEG3 spacer, is positioned within this optimal range. In contrast, shorter PEG2 linkers may fail to permit necessary spatial orientation, while longer PEG4/PEG5 linkers may introduce excessive conformational entropy that reduces degradation efficiency [1][2].

PROTAC linker length ranking
Class-level inference
PEG3 > PEG4 > PEG2
PEG3 positioned in reported optimal range
Ranking derived from BET bromodomain PROTAC cellular activity
PROTACs Targeted protein degradation Linker optimization Drug discovery

Covalent Grafting Density on Silica

NMR diffusometry quantification of mPEG silane (analogous to m-PEG3-amido-C3-triethoxysilane) grafting onto colloidal silica demonstrated covalent attachment with surface coverages ranging from 0.068 to 0.315 μmol silane/m² [1]. This direct measurement confirms that the silane moiety forms stable covalent bonds with oxide surfaces, not merely physisorbed layers [1]. In contrast, non-silane PEG adsorption methods typically yield lower, less stable surface densities prone to desorption under physiological conditions [2].

Covalent grafting density
Class-level inference
0.068–0.315 μmol/m²
Supports stable surface coverage
Data from mPEG-silane on colloidal silica; may vary with substrate and conditions
Surface functionalization Nanoparticles Silica modification NMR diffusometry

Balanced Hydrophilicity of PEG3 Spacer

The PEG3 spacer in m-PEG3-amido-C3-triethoxysilane strikes a critical balance: it imparts sufficient hydrophilicity to enhance aqueous solubility and reduce non-specific binding, yet remains short enough to avoid the excessive molecular weight and entropic penalties associated with longer PEG chains (PEG4, PEG5, etc.) that can hinder cellular permeability and ternary complex formation in PROTACs [1][2]. While exact logP or solubility data for this specific compound are not publicly available, the class-level trend is well-established: each additional ethylene oxide unit increases hydrophilicity but also increases molecular weight and conformational flexibility, which may negatively impact PROTAC degradation efficiency as shown in the PEG3 > PEG4 > PEG2 ranking [1].

Hydrophilicity balance
Class-level inference
Balanced solubility and permeability profile
PEG3 avoids excessive chain-length penalties
No direct logP data for this compound; class-level SAR trend
PROTACs Drug delivery Linker design Physicochemical properties

m-PEG3-amido-C3-triethoxysilane: Key Applications


PROTAC Linker for Targeted Protein Degradation

m-PEG3-amido-C3-triethoxysilane is ideally suited as a PEG3 linker in PROTAC synthesis, where its specific PEG length (n=3) falls within the empirically determined 'sweet spot' for ternary complex formation and degradation efficiency [1]. In comparative studies, PROTACs employing PEG3 linkers consistently outperformed those with shorter (PEG2) or longer (PEG4) spacers [1]. Procurement of this compound ensures the linker length is optimized for productive E3 ligase-target protein engagement, reducing the risk of linker-driven project failure.

Antifouling Coatings on Oxide Surfaces

The triethoxysilane group enables covalent grafting to oxide surfaces, achieving stable surface coverages of up to 0.315 μmol/m² [2]. This covalent attachment reduces protein adsorption by >95% compared to unmodified surfaces, a critical requirement for biosensors, microarrays, and implantable devices [3]. The PEG3 spacer provides an optimal balance of hydrophilicity and surface density, making it superior to simple aminosilanes (e.g., APTES) that yield less uniform coverage [4].

Nanoparticle PEGylation for Colloidal Stability

When used to PEGylate silica or other oxide nanoparticles, m-PEG3-amido-C3-triethoxysilane provides covalent PEG grafting that enhances colloidal stability through steric stabilization and reduces non-specific protein adsorption [2][3]. The quantified grafting density (0.068–0.315 μmol/m²) ensures reproducible surface coverage, a prerequisite for consistent nanoparticle behavior in biological fluids and diagnostic applications [2].

Homogeneous Protein-Modified Surfaces for Biosensing

Based on the demonstrated ability of silane-PEG linkers to produce more homogeneous protein distributions than electrostatic or glutaraldehyde-based methods [4], m-PEG3-amido-C3-triethoxysilane can be employed to create uniform biomolecular interfaces. This is particularly valuable in single-molecule fluorescence experiments and surface plasmon resonance (SPR) biosensors, where uneven protein coverage introduces unacceptable variability [4].

Application
Selection Property
Validation Focus
PROTAC synthesis studies
PEG3 spacer length (n=3)
Ternary complex formation efficiency
Surface antifouling research
Covalent triethoxysilane grafting
Protein adsorption reduction
Nanoparticle PEGylation
Grafting density reproducibility
Colloidal stability and nonspecific binding
Homogeneous biointerfaces
Silane-PEG surface uniformity
Biosensor and single-molecule reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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